molecular formula C15H10ClN3O B2777565 (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide CAS No. 890754-56-0

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

Cat. No.: B2777565
CAS No.: 890754-56-0
M. Wt: 283.72
InChI Key: GDCWSEFRMMPRPG-UHFFFAOYSA-N
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Description

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound that features a chlorophenyl group, a cyano group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile and 4-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and pyridinyl group are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-Bromophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
  • (Z)-N-(2-Fluorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
  • (Z)-N-(2-Methylphenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

Uniqueness

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets compared to its analogs .

Properties

IUPAC Name

(Z)-N-(2-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCWSEFRMMPRPG-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=NC=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=NC=C2)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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